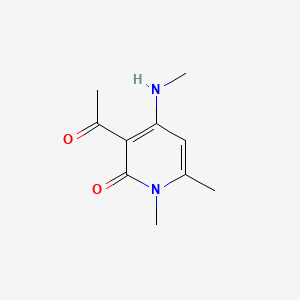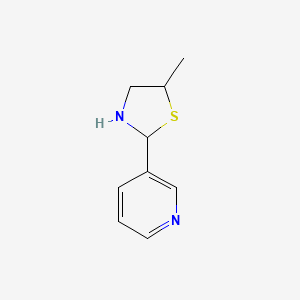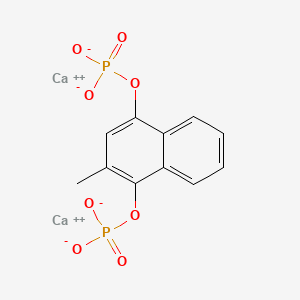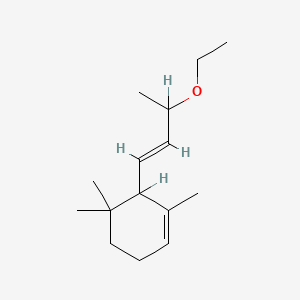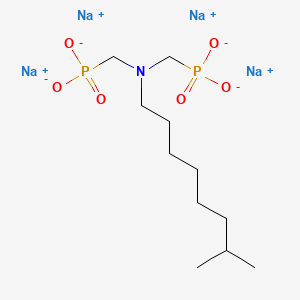
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: is a chemical compound with the molecular formula C11H23NNa4O6P2 and a molar mass of 419.21 g/mol . This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.
Méthodes De Préparation
The synthesis of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification processes. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity.
Analyse Des Réactions Chimiques
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate forms.
Substitution: It can undergo substitution reactions where the isononyl group can be replaced with other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex phosphonate compounds.
Biology: It has applications in studying bone resorption and formation due to its similarity to natural pyrophosphate.
Medicine: This compound is investigated for its potential in treating bone-related diseases such as osteoporosis and Paget’s disease.
Industry: It is used in water treatment processes to prevent scale formation and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption . By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, this compound effectively reduces bone degradation. Additionally, it promotes osteoclast apoptosis and decreases the development of osteoclast progenitors .
Comparaison Avec Des Composés Similaires
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: can be compared with other bisphosphonates such as:
- Alendronate
- Ibandronate
- Zoledronic acid
- Etidronate
- Pamidronate
These compounds share a similar P-C-P structure but differ in their side chains, which affects their binding affinity and biological activity This compound is unique due to its specific isononyl group, which may confer distinct properties in terms of solubility, stability, and efficacy .
Propriétés
Numéro CAS |
94248-82-5 |
|---|---|
Formule moléculaire |
C11H23NNa4O6P2 |
Poids moléculaire |
419.21 g/mol |
Nom IUPAC |
tetrasodium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4Na/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
Clé InChI |
AGCSDAGAZZEPDF-UHFFFAOYSA-J |
SMILES canonique |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


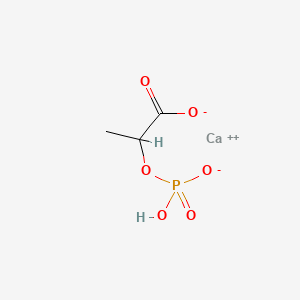

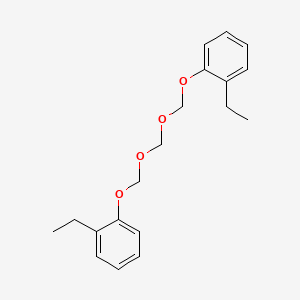
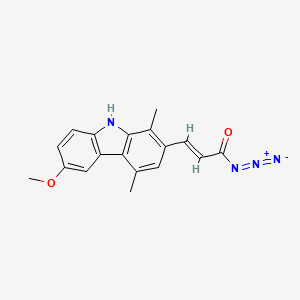
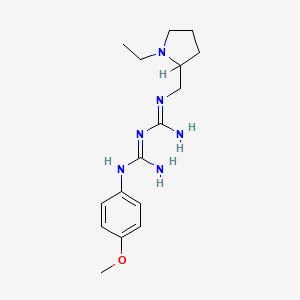
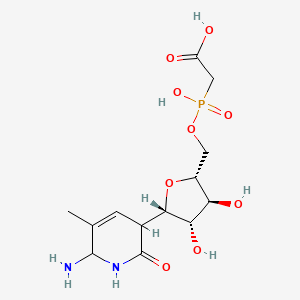
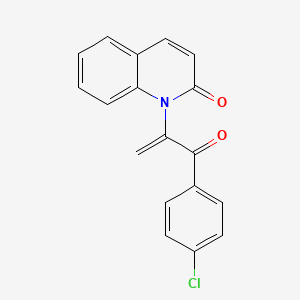
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
